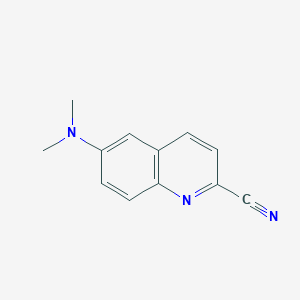

6-(dimethylamino)quinoline-2-carbonitrile

Description

Properties

IUPAC Name |

6-(dimethylamino)quinoline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-15(2)11-5-6-12-9(7-11)3-4-10(8-13)14-12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENMOCFAGSKKRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethylamino)quinoline-2-carbonitrile typically involves the cyclization of suitable aniline precursors. One common method is the Skraup reaction, which uses glycerol and sulfuric acid to facilitate the cyclization process. Another method is the Doebner-Miller synthesis, which employs an α,β-unsaturated carbonyl compound like crotonaldehyde . These reactions are carried out under controlled conditions to ensure the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-(dimethylamino)quinoline-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives with oxidized functional groups.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-(dimethylamino)quinoline-2-carbonitrile has diverse applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 6-(dimethylamino)quinoline-2-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Data

Key Observations:

Substituent Effects: Electron-donating groups (e.g., dimethylamino) increase electron density at the quinoline ring, enhancing nucleophilic reactivity. In contrast, electron-withdrawing groups (e.g., Cl) improve thermal stability and crystallinity .

Synthetic Accessibility: this compound likely requires multistep synthesis, including palladium-catalyzed coupling for dimethylamino introduction . Chloro and methyl analogs are synthesized via simpler routes, such as nucleophilic substitution or Friedländer condensations .

Table 2: Reported Bioactivities of Analogous Compounds

Notable Gaps:

- No direct bioactivity data exists for this compound in the provided evidence.

Physicochemical and Analytical Data

Table 3: Spectroscopic and Analytical Comparisons

Key Insight: The dimethylamino group in this compound would produce distinct NMR signals (singlet for NMe₂ at ~3.0 ppm) and IR stretches, aiding in structural confirmation.

Biological Activity

6-(Dimethylamino)quinoline-2-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{11}H_{10}N_{3}

- CAS Number : 1254475-13-2

This compound features a quinoline ring system substituted with a dimethylamino group and a carbonitrile functional group, which are believed to contribute to its biological activities.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various quinoline compounds found that certain derivatives demonstrated potent activity against Mycobacterium tuberculosis and other pathogenic bacteria. The mechanism of action is thought to involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | M. tuberculosis | 0.5 µg/mL |

| N-cycloheptylquinoline-2-carboxamide | M. kansasii | 0.2 µg/mL |

| N-benzyl-2-naphthamide | M. avium | 0.4 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. For instance, it has shown efficacy in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound appears to induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Case Study: Mechanism of Action in Cancer Cells

In a study involving A549 cells, treatment with this compound resulted in:

- Increased levels of ROS.

- Activation of caspase-3 and caspase-9.

- Induction of cell cycle arrest at the G1 phase.

This suggests that the compound may trigger apoptosis via oxidative stress mechanisms, making it a candidate for further development as an anticancer agent.

Antiviral Activity

Recent investigations have also highlighted the antiviral properties of quinoline derivatives against various viral infections. A study focused on the antiviral efficacy against enteroviruses demonstrated that certain structural modifications on quinolines could enhance their activity against viral replication .

Table 2: Antiviral Efficacy of Quinoline Derivatives

| Compound | Virus | IC50 (µM) |

|---|---|---|

| This compound | Enterovirus D68 | 1.5 µM |

| Other quinoline analogs | Influenza A virus | 0.8 µM |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications at various positions on the quinoline ring can significantly influence their efficacy against specific biological targets.

Key Findings:

- Substitution at the 6-position with dimethylamino enhances antimicrobial activity.

- The presence of a carbonitrile group is essential for maintaining anticancer properties.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-(dimethylamino)quinoline-2-carbonitrile, and how can reaction conditions be optimized for reproducibility?

- Answer : A common strategy involves cyclization reactions using substituted 2-aminoarylketones and carbonyl compounds. For example, 2-aminoarylketones can react with aldehydes in acidic media (e.g., acetic acid or H₂SO₄) to form the quinoline core. The dimethylamino and cyano groups are introduced via nucleophilic substitution or condensation steps. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DME) improve solubility of intermediates .

- Catalyst screening : Lewis acids like ZnCl₂ or FeCl₃ enhance cyclization efficiency .

- Temperature control : Reactions performed at 80–120°C minimize side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Answer :

- ¹H/¹³C NMR : The dimethylamino group shows a singlet at δ ~3.0 ppm (6H), while the quinoline protons appear as multiplet signals between δ 7.5–8.5 ppm. The cyano group is confirmed by IR absorption at ~2200 cm⁻¹ .

- Mass spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ should match the theoretical mass (C₁₂H₁₂N₃ requires 198.1022 g/mol).

- X-ray crystallography : Resolves bond lengths (e.g., C≡N: ~1.15 Å) and confirms planar quinoline geometry .

Advanced Research Questions

Q. How do substituent effects (e.g., dimethylamino vs. methoxy) influence the electronic properties and reactivity of quinoline-2-carbonitrile derivatives?

- Answer : The dimethylamino group is a strong electron donor, increasing electron density on the quinoline ring, which enhances nucleophilic aromatic substitution (NAS) reactivity. Comparative studies with methoxy-substituted analogs show:

- Redox behavior : Cyclic voltammetry reveals lower oxidation potentials for dimethylamino derivatives due to electron donation .

- Photophysical properties : Bathochromic shifts in UV-Vis spectra correlate with extended π-conjugation .

- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity trends for functionalization at the 4-position .

Q. What role does crystal packing play in the stability and solubility of this compound, and how can polymorphism be controlled?

- Answer : X-ray diffraction data show intermolecular interactions such as:

- C-H···N hydrogen bonds between cyano groups and adjacent quinoline protons.

- π-π stacking (3.5–4.0 Å spacing) between aromatic rings .

Polymorphism is managed by: - Solvent crystallization : Polar solvents (e.g., ethanol) favor Form I, while toluene yields Form II.

- Seeding : Introducing pre-formed crystals during nucleation ensures consistent packing .

Q. How can mechanistic studies resolve contradictions in reported catalytic pathways for quinoline-2-carbonitrile derivatization?

- Answer : Contradictions arise from competing pathways (e.g., radical vs. ionic mechanisms). Methodological approaches include:

- Isotopic labeling : Using ¹⁵N-labeled substrates to track nitrile group participation.

- Kinetic isotope effects (KIE) : Differentiate between rate-determining steps (e.g., C-H activation vs. cyano group substitution) .

- In situ spectroscopy : Raman or IR monitors intermediate species during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.